molecular formula C11H16N2OS2 B2539445 3-[(furan-2-yl)methyl]-5-(propan-2-yl)-1,3,5-thiadiazinane-2-thione CAS No. 450352-46-2

3-[(furan-2-yl)methyl]-5-(propan-2-yl)-1,3,5-thiadiazinane-2-thione

Cat. No.: B2539445
CAS No.: 450352-46-2
M. Wt: 256.38
InChI Key: UZYSVUGIHAGQKW-UHFFFAOYSA-N
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Description

3-[(furan-2-yl)methyl]-5-(propan-2-yl)-1,3,5-thiadiazinane-2-thione is a heterocyclic compound that contains a thiadiazine ring fused with a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(furan-2-yl)methyl]-5-(propan-2-yl)-1,3,5-thiadiazinane-2-thione typically involves the reaction of furan-2-carboxaldehyde with isopropylamine and carbon disulfide under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiadiazine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-[(furan-2-yl)methyl]-5-(propan-2-yl)-1,3,5-thiadiazinane-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiadiazine ring to its corresponding thiol form.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine and nitric acid are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated and nitrated furan derivatives.

Scientific Research Applications

3-[(furan-2-yl)methyl]-5-(propan-2-yl)-1,3,5-thiadiazinane-2-thione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its unique structural features.

    Materials Science: It is explored for use in the development of novel materials with specific electronic and optical properties.

    Biological Studies: The compound’s interactions with biological macromolecules are investigated to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-[(furan-2-yl)methyl]-5-(propan-2-yl)-1,3,5-thiadiazinane-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The thiadiazine ring and furan moiety contribute to its binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(furan-2-yl)propenoic acid
  • 3-(furan-2-yl)propan-1-ol
  • 2-(furan-2-yl)propan-2-ol

Uniqueness

3-[(furan-2-yl)methyl]-5-(propan-2-yl)-1,3,5-thiadiazinane-2-thione is unique due to the presence of both a thiadiazine ring and a furan ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(furan-2-ylmethyl)-5-propan-2-yl-1,3,5-thiadiazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS2/c1-9(2)13-7-12(11(15)16-8-13)6-10-4-3-5-14-10/h3-5,9H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYSVUGIHAGQKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CN(C(=S)SC1)CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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